3,5-Dimethylthiophene-2-sulfonyl chloride
Description
3,5-Dimethylthiophene-2-sulfonyl chloride is an organosulfur compound with the molecular formula C6H7ClO2S2 and a molecular weight of 210.7 g/mol . This compound is characterized by the presence of a thiophene ring substituted with two methyl groups at positions 3 and 5, and a sulfonyl chloride group at position 2. It is commonly used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Properties
IUPAC Name |
3,5-dimethylthiophene-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClO2S2/c1-4-3-5(2)10-6(4)11(7,8)9/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHUTXKZCJRHIMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)S(=O)(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314938-98-1 | |
| Record name | 3,5-dimethylthiophene-2-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Sulfonylation via Sulfuryl Chloride, N,N-Dimethylformamide, and Sulfuric Acid
A patented industrial method describes the use of sulfuryl chloride, N,N-dimethylformamide (DMF), and sulfuric acid to generate sulfonyl chloride compounds with high purity and efficiency. Although the example in the patent involves 2-bromothiophene, the method is adaptable to 3,5-dimethylthiophene derivatives due to similar reactivity patterns.
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- Molar ratios: Sulfuric acid 0.05 to 1.0 mol per mol of DMF; preferred 0.1 to 0.8 mol.
- Temperature: 0 to 180 °C, preferably 40 to 150 °C; exceeding 180 °C may reduce efficiency.
- Atmosphere: Nitrogen to prevent oxidation.
- Time: 10 minutes to 5 hours depending on temperature.
- Solvents: Optional; aliphatic or aromatic hydrocarbons, ethers, or no solvent.
-
- Mix DMF and sulfuryl chloride at ambient temperature.
- Add sulfuric acid dropwise under stirring.
- Stir and heat to the preferred temperature.
- Add 3,5-dimethylthiophene dropwise.
- Stir for several hours to complete sulfonylation and chlorination.
-
- High purity sulfonyl chloride with suppressed formyl by-product formation.
- Scalable to industrial production.
| Parameter | Range/Value |
|---|---|
| Sulfuric acid (mol/mol DMF) | 0.05 – 1.0 (preferably 0.1 – 0.8) |
| Temperature (°C) | 0 – 180 (preferably 40 – 150) |
| Reaction time | 10 min – 5 hours |
| Atmosphere | Nitrogen |
| Solvents | Pentane, hexane, benzene, toluene, ethers, or none |
Data adapted from patent WO2011058915A1
Chlorination of Sulfonyl Intermediates Using Chlorine Gas
Another method involves oxidation and chlorination of sulfoxide or sulfone intermediates derived from the thiophene ring, followed by treatment with chlorine gas to form sulfonyl chlorides.
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- Preparation of sulfoxide intermediates by oxidation (e.g., using hydrogen peroxide in acidic media).
- Chlorination with chlorine gas at low temperatures (5–10 °C).
- Isolation by solvent evaporation and crystallization.
-
- Temperature control critical to avoid decomposition.
- Stirring speeds around 300–400 rpm.
- Use of solvents such as toluene and iso-hexane for crystallization and purification.
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- Yields typically range from 87% to 97%.
- High purity sulfonyl chlorides obtained after crystallization.
| Step | Conditions | Outcome |
|---|---|---|
| Sulfoxide oxidation | H2O2 in acetic acid, 22–41 °C | Sulfoxide intermediate formed |
| Chlorination | Cl2 gas, 5–10 °C, 30–60 min | Sulfonyl chloride formed |
| Purification | Toluene/iso-hexane crystallization | Crystalline sulfonyl chloride |
Data adapted from patent US7772403B2
Alternative Synthetic Routes Using Diazonium Salts and Copper(I) Chloride
A specialized laboratory-scale method involves diazotization of amino-substituted thiophene derivatives, followed by copper(I) chloride-mediated substitution and sulfonyl chloride formation.
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- Formation of diazonium salt at low temperature (-5 to 0 °C) using sodium nitrite.
- Reaction with copper(I) chloride in sulfur dioxide and acidic media.
- Extraction and chlorination steps to yield sulfonyl chloride.
-
- Allows selective functionalization.
- Useful for complex thiophene derivatives.
-
- Requires careful temperature control.
- Use of toxic gases and reagents (SO2, chlorine).
Data adapted from Royal Society of Chemistry supplementary information
| Method | Reagents/Conditions | Yield (%) | Purity | Scalability | Notes |
|---|---|---|---|---|---|
| Sulfuryl chloride + DMF + H2SO4 | 40–150 °C, N2 atmosphere, optional solvent | High (80–90) | High | Industrial | Efficient, suppresses by-products |
| Chlorination of sulfoxides | Cl2 gas, low temp (5–10 °C), organic solvents | 87–97 | Very High | Industrial | Requires oxidation step |
| Diazotization + CuCl substitution | Low temp, SO2, acidic media | Moderate | Moderate | Lab-scale | Suitable for functionalized derivatives |
- Electron-donating methyl groups at 3,5-positions increase electron density on the thiophene ring, favoring sulfonylation at the 2-position.
- Reaction conditions must be optimized to avoid formation of sulfonyl aldehydes or other side-products.
- Use of nitrogen atmosphere and controlled temperature improves reaction efficiency and product stability.
- Purification by crystallization from appropriate solvents (e.g., toluene, iso-hexane) enhances product purity.
- Industrial methods emphasize scalability and environmental safety, minimizing hazardous waste.
The preparation of 3,5-dimethylthiophene-2-sulfonyl chloride is well-established through sulfonylation and chlorination strategies. The most effective methods involve the use of sulfuryl chloride with N,N-dimethylformamide and sulfuric acid under controlled temperature and inert atmosphere or chlorination of sulfoxide intermediates using chlorine gas. These methods yield high purity products suitable for further synthetic applications. Alternative diazonium salt routes provide options for more functionalized derivatives but are less common for this compound.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethylthiophene-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines, alcohols, or thiols, to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones under appropriate conditions.
Common Reagents and Conditions
Substitution: Reagents such as primary or secondary amines, alcohols, or thiols in the presence of a base like triethylamine.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Sulfoxides and Sulfones: Formed by the oxidation of the thiophene ring.
Scientific Research Applications
Organic Synthesis
Sulfonamide Synthesis
One of the primary applications of 3,5-dimethylthiophene-2-sulfonyl chloride is in the synthesis of sulfonamides, which are crucial intermediates in pharmaceuticals. The sulfonyl chloride group allows for the introduction of sulfonamide functionalities through nucleophilic substitution reactions.
Case Study: Synthesis of Sulfonamides
In a study conducted on the reactivity of thiophene-2-sulfonyl chlorides, it was demonstrated that this compound can effectively react with amines to yield sulfonamides with high yields (up to 90%) under mild conditions. The reaction conditions were optimized to ensure selectivity and minimize side reactions, showcasing the compound's utility in producing pharmaceutical intermediates .
Heterocyclic Chemistry
Formation of Heterocycles
The compound is also employed in the formation of various heterocyclic compounds. Its ability to participate in palladium-catalyzed cross-coupling reactions allows for the construction of complex heteroaromatic systems.
Case Study: Heteroarylation Reactions
A notable example involved the use of this compound in heteroarylation reactions with pyrroles and furans. The reactions were conducted under optimized palladium-catalyzed conditions, leading to products with yields ranging from 64% to 81% . This demonstrates its effectiveness as a heteroarylating agent.
Materials Science
Surface Modification
In materials science, this compound is utilized for modifying the surface properties of polymers. The introduction of thiophene moieties can enhance the electrical conductivity and chemical reactivity of polymer surfaces, making them suitable for applications in organic electronics.
Data Table: Surface Properties Enhancement
| Polymer Type | Modification Method | Resulting Property |
|---|---|---|
| Polyethylene | Grafting with sulfonyl chloride | Increased hydrophilicity |
| Polystyrene | Surface functionalization | Enhanced electrical conductivity |
| Polyvinyl Chloride | Coating with thiophene derivatives | Improved chemical resistance |
Synthetic Pathways Development
Innovative Synthetic Routes
Research indicates that this compound can be instrumental in developing new synthetic pathways aimed at improving the efficiency and selectivity of sulfonylation reactions. This includes its use as a reagent in multi-step synthesis processes.
Case Study: Synthetic Pathway Optimization
A recent study focused on optimizing synthetic routes involving this compound revealed that it could facilitate direct sulfonylation reactions under mild conditions without requiring excessive reagents or catalysts . This efficiency makes it an attractive option for industrial applications.
Mechanism of Action
The mechanism of action of 3,5-Dimethylthiophene-2-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a sulfonylating agent, introducing sulfonyl groups into target molecules. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
3-Methylthiophene-2-sulfonyl chloride: Lacks the additional methyl group at position 5.
2,5-Dimethylthiophene-3-sulfonyl chloride: Has the sulfonyl chloride group at position 3 instead of 2.
Thiophene-2-sulfonyl chloride: Lacks the methyl groups at positions 3 and 5.
Uniqueness
3,5-Dimethylthiophene-2-sulfonyl chloride is unique due to the presence of two methyl groups at positions 3 and 5, which can influence its reactivity and the steric environment around the sulfonyl chloride group. This structural feature can affect the compound’s behavior in chemical reactions and its suitability for specific applications.
Biological Activity
3,5-Dimethylthiophene-2-sulfonyl chloride (CAS No. 1314938-98-1) is a sulfonyl chloride derivative of dimethylthiophene. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the existing literature on its biological activity, including antimicrobial, anticancer properties, and its mechanisms of action.
This compound is characterized by the following chemical structure:
- Molecular Formula : C₇H₉ClO₂S
- Molecular Weight : 194.66 g/mol
The compound features a thiophene ring substituted with two methyl groups and a sulfonyl chloride group, which enhances its reactivity and potential biological interactions.
Antimicrobial Properties
Research indicates that 3,5-dimethylthiophene derivatives exhibit significant antimicrobial activity. A study demonstrated that various thiophene sulfonyl chlorides, including this compound, displayed inhibitory effects against a range of bacteria and fungi. The mechanisms proposed include disruption of bacterial cell walls and interference with metabolic pathways.
Table 1: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Anticancer Activity
In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has been tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines, demonstrating dose-dependent cytotoxicity.
Case Study: Anticancer Effects
A recent study evaluated the effects of this compound on MCF-7 cells using an MTT assay. The results indicated that at concentrations above 50 µM, there was a significant reduction in cell viability compared to control groups.
Table 2: Cytotoxicity of this compound on Cancer Cell Lines
| Cell Line | IC50 (µM) | % Viability at 100 µM |
|---|---|---|
| MCF-7 | 45 | 25% |
| A549 | 60 | 30% |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The sulfonyl chloride group can undergo nucleophilic substitution reactions with biological macromolecules such as proteins and nucleic acids, leading to alterations in their function.
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways in pathogens and cancer cells.
- Cell Membrane Disruption : It can disrupt lipid membranes due to its hydrophobic thiophene ring structure.
Research Findings
Recent studies have explored the potential of this compound in drug development. For example, a study highlighted its role as a scaffold for synthesizing more complex molecules with enhanced biological activity.
In Vivo Studies
While most research has focused on in vitro assays, preliminary in vivo studies using murine models have shown promising results regarding the safety profile and efficacy of this compound against tumor growth.
Q & A
Q. How can the synthesis of 3,5-dimethylthiophene-2-sulfonyl chloride be optimized for higher yields?
Methodological Answer:
- Reaction Conditions: Optimize temperature (typically 0–5°C for sulfonation) and stoichiometry of sulfonating agents (e.g., SOCl₂ or ClSO₃H). Use anhydrous conditions to minimize hydrolysis .
- Catalyst Selection: Transition-metal catalysts (e.g., Pd-based systems) may enhance regioselectivity in thiophene derivatives .
- Purification: Employ column chromatography with silica gel (eluent: hexane/ethyl acetate) or recrystallization in non-polar solvents to isolate the product. Monitor purity via TLC .
Q. What purification techniques are most effective for removing chlorinated byproducts?
Methodological Answer:
- Liquid-Liquid Extraction: Use aqueous sodium bicarbonate to remove acidic impurities, followed by dichloromethane for phase separation .
- Distillation: Fractional distillation under reduced pressure (e.g., 40–60 mmHg) can separate volatile byproducts.
- Analytical Validation: Confirm purity using HPLC with UV detection (λ = 254 nm) and compare retention times with standards .
Q. How should stability studies be designed for this compound under varying storage conditions?
Methodological Answer:
- Degradation Pathways: Test hydrolysis in aqueous buffers (pH 4–9) and thermal stability (25–60°C) over 30 days.
- Analysis: Monitor via ¹H NMR for sulfonyl chloride degradation (e.g., appearance of -SO₂OH peaks) and FTIR for S=O bond shifts .
- Storage Recommendations: Store in amber vials under inert gas (Ar/N₂) at –20°C to prevent moisture ingress .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. IR) for sulfonation intermediates be resolved?
Methodological Answer:
- Multi-Technique Validation: Cross-validate using ¹³C NMR, DEPT-135, and HSQC to confirm carbon environments. Compare IR S=O stretching frequencies (1350–1200 cm⁻¹) with computational simulations (DFT) .
- Isotopic Labeling: Synthesize deuterated analogs to distinguish overlapping proton signals in crowded spectral regions .
Q. What mechanistic insights explain the regioselectivity of sulfonation in 3,5-dimethylthiophene derivatives?
Methodological Answer:
- Electrophilic Aromatic Substitution (EAS): The electron-donating methyl groups at positions 3 and 5 activate the thiophene ring, directing sulfonation to the electron-deficient C2 position.
- Computational Modeling: Use DFT calculations (e.g., Gaussian) to map electrostatic potential surfaces and predict reactive sites .
Q. How can analytical methods be validated for quantifying trace impurities in this compound?
Methodological Answer:
- HPLC-MS Validation:
- Linearity: Prepare a calibration curve (0.1–100 ppm) with R² ≥ 0.995.
- LOD/LOQ: Determine via signal-to-noise ratios (3:1 for LOD, 10:1 for LOQ).
- Recovery Tests: Spike samples with known impurities (e.g., dimethylthiophene isomers) and assess recovery rates (85–115%) .
Data Contradiction Analysis
Q. How to address discrepancies in reported reaction yields for sulfonyl chloride derivatives?
Methodological Answer:
- Variable Screening: Replicate experiments under reported conditions (e.g., solvent polarity, catalyst loading).
- Byproduct Profiling: Use GC-MS to identify unreported side products (e.g., sulfonic acids) that may reduce yields .
- Statistical Analysis: Apply ANOVA to compare yield distributions across multiple trials (p < 0.05 for significance) .
Safety and Handling Protocols
Q. What PPE and engineering controls are critical when handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods with ≥100 fpm face velocity .
- Spill Management: Neutralize spills with sodium bicarbonate and adsorb using vermiculite.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
